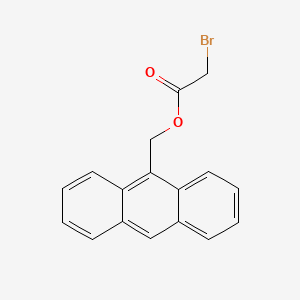
(Anthracen-9-yl)methyl bromoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Anthracen-9-yl)methyl bromoacetate is an organic compound that features an anthracene moiety attached to a bromoacetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-9-yl)methyl bromoacetate typically involves the reaction of anthracene with bromoacetic acid or its derivatives. One common method is the esterification of anthracene-9-methanol with bromoacetyl bromide in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and bromination reactions are applicable. Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(Anthracen-9-yl)methyl bromoacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetate group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The anthracene moiety can participate in redox reactions, although these are less common for this specific compound.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield anthracene-9-methanol and bromoacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Major Products
Nucleophilic Substitution: Substituted anthracene derivatives depending on the nucleophile used.
Hydrolysis: Anthracene-9-methanol and bromoacetic acid.
科学的研究の応用
(Anthracen-9-yl)methyl bromoacetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biological Studies: Investigated for its potential interactions with biological macromolecules, although specific applications in medicine are less well-documented.
作用機序
The mechanism of action of (Anthracen-9-yl)methyl bromoacetate primarily involves its reactivity as an electrophile due to the presence of the bromoacetate group. This allows it to participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The anthracene moiety can also interact with other aromatic systems through π-π stacking interactions, which may be relevant in material science applications.
類似化合物との比較
Similar Compounds
Anthracene-9-carboxylic acid: Similar structure but with a carboxylic acid group instead of a bromoacetate group.
Anthracene-9-methanol: Lacks the bromoacetate group, making it less reactive in nucleophilic substitution reactions.
9,10-Dibromoanthracene: Contains bromine atoms on the anthracene ring itself, leading to different reactivity patterns.
Uniqueness
(Anthracen-9-yl)methyl bromoacetate is unique due to the combination of the reactive bromoacetate group and the photophysically active anthracene moiety. This dual functionality makes it a versatile compound for various synthetic and material science applications.
特性
CAS番号 |
141989-10-8 |
|---|---|
分子式 |
C17H13BrO2 |
分子量 |
329.2 g/mol |
IUPAC名 |
anthracen-9-ylmethyl 2-bromoacetate |
InChI |
InChI=1S/C17H13BrO2/c18-10-17(19)20-11-16-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)16/h1-9H,10-11H2 |
InChIキー |
SOTHVENDOPSHRV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















